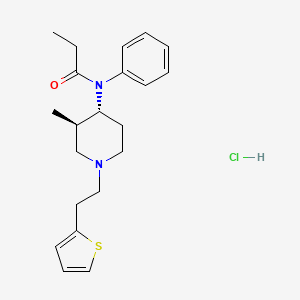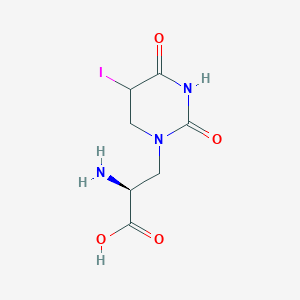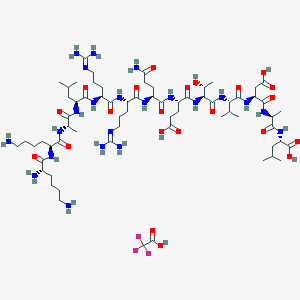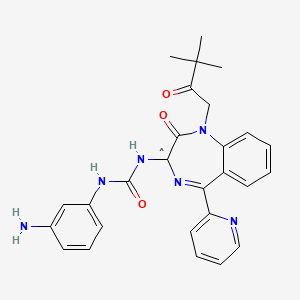
CID 156588668
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156588668” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of this compound involves specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Purification: After synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired chemical transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
The compound “CID 156588668” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Research is conducted to explore the compound’s potential therapeutic effects, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: The compound is utilized in industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed effects.
Comparison with Similar Compounds
The compound “CID 156588668” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups. The comparison can involve:
Structural Similarities: Analyzing the chemical structure of the compound and its analogs to identify common features and differences.
Functional Properties: Comparing the biological activities, reactivity, and applications of the compound with those of similar compounds.
List of Similar Compounds: Examples of similar compounds include those with similar functional groups or chemical backbones, which may exhibit related properties and applications.
Properties
Molecular Formula |
C27H27N6O3 |
|---|---|
Molecular Weight |
483.5 g/mol |
InChI |
InChI=1S/C27H27N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15H,16,28H2,1-3H3,(H2,30,31,32,36) |
InChI Key |
MQLQERVLUADOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



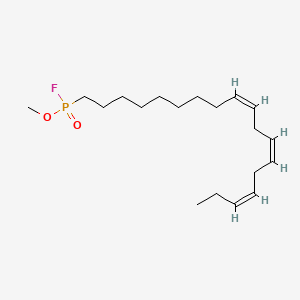
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)
![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)


